trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(4aS,7aS)-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
HGEIYKJSFPCMLX-WDSKDSINSA-N |
Isomeric SMILES |
C1CO[C@H]2CNC[C@@H]2O1 |
Canonical SMILES |
C1COC2CNCC2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a pyrrole derivative in the presence of an acid catalyst. The reaction conditions often require careful temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce functional groups such as alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole serves as an important building block in the synthesis of various pharmaceutical compounds. Its unique dioxin ring structure allows for the development of derivatives that can exhibit biological activity.
Case Studies and Research Findings
- Synthesis of Functionalized Derivatives : A study highlighted the preparation of 2-mono-, 2,2-, and 2,3-disubstituted derivatives of 1,4-dioxane using this compound as a precursor. These derivatives have shown promise as advanced building blocks for drug development, particularly in creating spirocyclic compounds that are relevant in medicinal chemistry .
- Biological Activity : Research indicates that compounds derived from this compound exhibit significant biological activities. For instance, derivatives have been tested for their efficacy against various pathogens and have shown potential in anti-cancer therapies due to their ability to interact with biological targets effectively .
Material Science
In material science, this compound is explored for its potential in developing new materials with specific properties.
Applications in Polymer Chemistry
- Polymer Synthesis : The compound can be utilized in the synthesis of new polymers that incorporate dioxin structures. These polymers may have enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
- Biodegradable Materials : The exploration of biodegradable polymers incorporating this compound is gaining traction. Such materials could be beneficial for environmental sustainability while offering functional performance in applications like packaging and medical devices .
Cosmetic Formulations
The cosmetic industry has also shown interest in utilizing this compound due to its potential benefits for skin formulations.
Research Insights
- Skin Compatibility : Studies suggest that formulations containing this compound can enhance skin compatibility and provide moisturizing effects. Its incorporation into creams and lotions can improve the overall texture and efficacy of cosmetic products .
- Stability and Efficacy : Research into cosmetic formulations indicates that the presence of this compound can stabilize active ingredients within formulations, ensuring prolonged efficacy and stability under varying conditions .
Mechanism of Action
The mechanism of action of trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of fused bicyclic pyrrole derivatives is vast. Below is a systematic comparison of trans-hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole with analogous compounds:
Structural Analogues
Physicochemical Properties
| Property | This compound | 1,4-Dithiepino[2,3-c]pyrrole (Methoxy) | Chromeno[2,3-c]pyrrole |
|---|---|---|---|
| Molecular Weight (g/mol) | 141.16 (base) | ~400–500 (varies with substituents) | ~300–400 |
| Melting Point | Not reported | 150–200°C (crystalline derivatives) | 180–220°C |
| Solubility | Polar solvents (HCl salt) | Moderate in DMSO | Low in water |
| Redox Activity | High (p- and n-dopable) | Limited | None |
Research Findings and Data Tables
Table 1: Antimicrobial Efficacy of Pyrrole Derivatives
| Compound Class | Test Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 1,4-Dithiepino[2,3-c]pyrrole | Acinetobacter spp. | 20 | |
| Chromeno[2,3-c]pyrrole | Candida albicans | 12–15 |
Table 2: Electrochemical Performance of Redox-Active Polymers
| Polymer | Specific Capacitance (F/g) | Dopant Type | Stability (Cycles) | Reference |
|---|---|---|---|---|
| Poly([1,4]dioxino[2,3-c]pyrrole) | 298 ± 15 | p/n-type | >5000 | |
| Polythiophene | 120 ± 10 | p-type | 1000 |
Biological Activity
trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, highlighting relevant case studies and research findings.
Chemical Structure and Synthesis
The structural formula of this compound is characterized by a fused dioxin and pyrrole ring system. Its synthesis typically involves cycloaddition reactions or modifications of existing pyrrole derivatives. Various synthetic routes have been explored to optimize yield and biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
- Neuropharmacological Effects : It has been suggested that the compound may interact with serotonin receptors, potentially influencing mood and behavior.
- Anti-inflammatory Properties : Research indicates potential inhibition of pro-inflammatory cytokines.
Antitumor Activity
A study evaluating the cytotoxic effects of several pyrrole derivatives, including this compound, found significant antiproliferative activity against melanoma cells. The compound demonstrated an IC50 value of approximately 44.63 μM, indicating effective inhibition of tumor growth comparable to standard chemotherapeutics such as Carboplatin and Temozolomide .
Neuropharmacological Effects
Research into similar compounds suggests that derivatives of this compound may act as bioisosteres for known hallucinogens by binding to serotonin receptors. In particular, studies have shown that related compounds can activate 5-HT1A receptors, leading to behavioral changes in animal models .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : The compound may modulate serotonin receptor activity, influencing neurotransmitter release and signaling pathways involved in mood regulation.
- Cell Cycle Interference : Evidence suggests that this compound can induce apoptosis in cancer cells by triggering cell cycle arrest in the S phase .
Data Table: Biological Activity Summary
Q & A
Q. What are common synthetic routes for trans-hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole?
Methodological Answer: A widely used approach involves Grignard reagent-mediated nucleophilic addition to heterocyclic precursors. For example, reacting a pyrrolo-diazepine intermediate with Grignard reagents (e.g., ethylmagnesium bromide) in dry THF at 0°C, followed by quenching, extraction, and purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients). This method achieves yields of 61–86% depending on substituents . Alternative routes include base-assisted cyclization of aryl-substituted precursors, such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, using NaOH or KOH in ethanol under reflux .
Q. How is structural characterization of this compound derivatives performed?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : and NMR data are critical for confirming regiochemistry and stereochemistry. For instance, characteristic signals for the dioxane ring protons appear at δ 3.8–4.2 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
- Chromatography : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) resolves diastereomers. Purity is confirmed via TLC (Rf values: 0.3–0.7) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <5 ppm from theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Temperature Control : Lower temperatures (0–5°C) during Grignard additions reduce side reactions like over-alkylation .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility, while ethanol promotes cyclization in base-assisted reactions .
- Catalysis : Copper catalysts (e.g., CuI) accelerate multicomponent reactions, enabling one-pot synthesis of fused heterocycles with yields >70% .
- Workflow Automation : Automated column chromatography systems reduce purification losses, particularly for air-sensitive intermediates .
Q. How can contradictions in spectroscopic or biological activity data be resolved?
Methodological Answer:
- Theoretical vs. Experimental NMR Analysis : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify misassignments. Discrepancies >2 ppm suggest structural errors .
- Biological Replicates : For kinase inhibition studies (e.g., BCR-ABL or EGFR targets), use triplicate assays with positive controls (e.g., imatinib for BCR-ABL) to validate IC values. Patent data often lacks replication details, necessitating independent verification .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for diastereomeric mixtures .
Q. What strategies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure IC values against targets like EGFR or BCR-ABL. Derivatives with 4-substituted aryl groups show enhanced activity due to hydrophobic binding pocket interactions .
- DNA Binding Studies : Surface plasmon resonance (SPR) or UV-Vis titration quantifies binding affinity to duplex DNA, with values <1 µM indicating strong intercalation .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) coupled with confocal microscopy tracks intracellular localization in cancer cell lines .
Q. How can computational modeling aid in designing novel derivatives?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in kinase active sites (e.g., EGFR PDB: 0QQ). Focus on substituents at the 3- and 5-positions for optimizing hydrogen-bond interactions .
- QSAR Models : Train machine learning models (e.g., random forest) on datasets of IC values and molecular descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitution or cycloaddition reactions .
Q. What are the scalability challenges in synthesizing this compound derivatives?
Methodological Answer:
- Chromatography Limitations : Large-scale silica gel chromatography is impractical. Switch to recrystallization (e.g., ethanol/water mixtures) or flash distillation for intermediates .
- Grignard Safety : Bulk reactions require strict temperature control (-10°C) and inert atmospheres to prevent exothermic decomposition .
- Waste Reduction : Solvent recovery systems (e.g., rotary evaporators with cold traps) minimize THF and ethyl acetate waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
